clearfil SC-II

Pediatric Dentistry Composite Resin Restoration Survival

Researchers requiring a chemically-cured composite for deep proximal boxes, intra-radicular core build-up, or non-antibacterial negative-control studies face a substitution gap: light-cured flowables cannot reliably polymerize where curing light cannot penetrate. Clearfil SC-II (Kuraray Noritake) addresses this with a two-paste redox polymerization system that sets independent of cavity depth or ambient lighting. • 66.0% clinical acceptability in Class II primary molar restorations over 6-74 months, with SC-type formulations demonstrating 5.9% breakage vs. 18.0% for predecessor F-type in primary dentition. • Documented zero inhibitory zone against S. mutans as unmodified base resin-validated negative-control matrix for experimental antibacterial filler compounding at 5-50 wt% loading. • Supplied with dedicated bonding agents; available in separate permanent- and primary-tooth shade sets.

Molecular Formula C11H19ClSi
Molecular Weight 0
CAS No. 118057-75-3
Cat. No. B1167067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameclearfil SC-II
CAS118057-75-3
Synonymsclearfil SC-II
Molecular FormulaC11H19ClSi
Structural Identifiers
Commercial & Availability
Standard Pack Sizes7.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clearfil SC-II: Chemical-Cure Composite Resin


Clearfil SC-II (CAS Registry Number 118057-75-3, MeSH ID C108018) is a chemically-cured, two-paste, low-viscosity composite resin dental restorative material manufactured by Kuraray Noritake Dental (formerly Kuraray Medical Inc.) . Classified under the MeSH descriptor 'composite resins' as a Biomedical or Dental Material [1], it is formulated as a self-curing system requiring hand-mixing of a universal paste and a catalyst paste in a 1:1 ratio . Unlike the majority of contemporary light-cured flowable composites, Clearfil SC-II polymerizes via a chemical redox reaction, enabling reliable curing in anatomical sites where light penetration is compromised. The product is supplied with dedicated bonding agent liquids (universal and catalyst) and is available in separate shade sets for permanent and primary dentition . Its filler technology is designed to maintain adequate flowability for injection-type placement while minimizing the stickiness (tackiness) commonly encountered during packing of chemically-cured resins .

Chemical-cure redox polymerization enables reliable placement in light-inaccessible anatomical sites.
Low-viscosity injection-type formulation with minimized tackiness for precise hand-mixing and placement.
Dedicated bonding agents and separate shade sets for permanent and primary dentition.

Clearfil SC-II: Why Generic Substitutes Fail


Substituting Clearfil SC-II with a modern light-cured flowable composite introduces a fundamental functional mismatch: light-cured materials cannot be reliably polymerized in anatomical sites where the curing light cannot reach, such as deep proximal boxes beneath metal matrices, root canal orifices during core build-up, or subgingival cavities in domiciliary care settings [1]. Clinical evidence from the Clearfil product lineage demonstrates that chemically-cured SC-type formulations achieve measurably superior restoration retention compared to predecessor chemically-cured alternatives (F-type), with SC-type exhibiting a 5.9% breakage rate versus 18.0% for F-type in primary teeth over a 3-year observation period [2]. Furthermore, Clearfil SC-II serves as a defined non-antibacterial baseline material [3], meaning that substitution with antibacterial resin systems such as Clearfil Protect Bond (which incorporates the MDPB monomer) would confound studies where a negative-control resin matrix is required. The combination of chemical-cure dependency, pediatric-specific shade availability, and documented non-antibacterial character creates a substitution barrier that generic 'low-viscosity composite' classifications fail to capture.

Light-Access Dependency
Light-cured flowable composites risk incomplete polymerization in deep proximal boxes or subgingival cavities where curing light cannot reach.
Pediatric Retention Profile
Chemically-cured SC formulations show lower restoration breakage rates in primary teeth compared to earlier F-type alternatives; generic flowables lack comparable pediatric retention data.
Antibacterial Matrix Confound
Substitution with antibacterial resin systems (e.g., MDPB-containing) would invalidate studies requiring a validated non-antibacterial negative-control matrix.

Clearfil SC-II: Clinical Differentiation Evidence


SC-Type vs. F-Type: Restoration Retention in Primary Teeth

In a direct comparative clinical study of the Clearfil adhesive composite resin system involving 497 primary teeth (328 treated with Type-F and 169 with Type-SC, the precursor to the SC-II formulation), Type-SC demonstrated a substantially lower restoration breakage (partial or complete loss) rate of 5.9% compared to 18.0% for Type-F. The overall satisfactory clinical outcome rate was 83.4% for Type-SC versus 72.2% for Type-F over an observation period of up to 3 years and 3 months [1]. This 12.1-percentage-point absolute reduction in restoration loss indicates superior intra-oral retention of the chemically-cured SC formulation relative to its contemporaneous F-type alternative within the same manufacturer's product line.

SC-Type vs. F-Type Retention
Head-to-head
SC-Type: 5.9% breakage vs. F-Type: 18.0% over 3 years; +11.2 pp satisfactory rate
Chemically-cured SC formulation supports improved restoration longevity in primary teeth.
497 primary teeth; up to 3 years 3 months follow-up; precursor to SC-II.
Pediatric Dentistry Composite Resin Restoration Survival

Clinical Acceptability in Class II Primary Molar Restorations

A prospective clinical evaluation of Clearfil SC-II specifically (not the earlier SC-Type) in 153 Class II cavities in primary molars of 61 children aged 2–10 years reported that 101 cases (66.0%) were evaluated as clinically acceptable over an observation period of 6 to 74 months [1]. Among the 52 cases (34.0%) exhibiting poor restorative conditions, recurrent caries and stepped abrasion at the marginal region were the most frequent failure modes, with 31 cases (20.3%) requiring re-treatment. This study provides a quantitative baseline for the clinical performance of Clearfil SC-II in load-bearing Class II restorations in the primary dentition, against which alternative flowable or packable composites can be benchmarked.

Class II Acceptability
Reported
66.0% clinically acceptable (101/153 cases) over 6–74 months
Establishes a quantitative performance floor for chemically-cured low-viscosity composites in Class II primary molar restorations.
153 cavities in 61 children; recurrent caries was most common failure mode.
Pediatric Restorative Dentistry Class II Cavities Clinical Performance

Non-Antibacterial Resin Matrix as Negative Control

Clearfil SC-II has been employed as the base resin matrix (negative control) in antibacterial composite development studies, where it was mixed with antibacterial filler powders (Cellewall, Bactekiller, Zeomic) at concentrations of 5–50 wt% to create experimental antibacterial composites [1]. The unmodified Clearfil SC-II matrix produced no measurable inhibitory zone against Streptococcus mutans Ingbritt in disk diffusion assays, confirming its lack of inherent antibacterial activity. This stands in direct contrast to Clearfil Protect Bond, which incorporates the antibacterial monomer methacryloyloxydodecylpyridinium bromide (MDPB) and demonstrates significant antibacterial effects against S. mutans [2]. Clearfil SC-II's validated null antibacterial activity makes it suitable as a neutral restorative matrix where antibacterial effects must be excluded or controlled.

Non-Antibacterial Baseline
Class-level
No inhibitory zone vs. S. mutans; distinct from MDPB-containing Protect Bond
Validated negative-control matrix for antibacterial composite research; antibacterial activity must be attributed to added filler.
Disk diffusion assay; used at 0–50 wt% filler loading in development studies.
Antibacterial Dental Materials Composite Resin Matrix Negative Control

Chemical-Cure Reliability in Light-Inaccessible Sites

Clearfil SC-II is a chemically-cured (self-curing, two-paste) composite resin, distinguishing it fundamentally from light-cured flowable composites that dominate the current market . The clinical significance of this differentiation is operational: in anatomical sites where curing light cannot penetrate—such as deep proximal boxes beneath metal matrix bands, intra-canal core build-ups following post removal, subgingival cavities in geriatric or domiciliary care where rubber dam and direct light access are compromised—light-cured materials risk incomplete polymerization and consequent restoration failure [1]. Clearfil SC-II achieves full chemical-set curing independent of light access, with a working time of several minutes that permits unhurried, precise placement [1]. While no published quantitative degree-of-conversion data for Clearfil SC-II in light-inaccessible vs. light-accessible sites were identified, the chemical-cure mechanism eliminates the depth-of-cure limitation intrinsic to light-cured composites, where ISO 4049 typically certifies depth of cure to 1.5–2 mm per increment for light-cured materials [2].

Chemical-Cure Reliability
Method context
Redox polymerization independent of light access; working time several minutes
Eliminates depth-of-cure limitation intrinsic to light-cured composites; indicated for deep proximal boxes and core build-ups.
Operational differentiation; no direct degree-of-conversion data vs. light-cured under identical light-inaccessible conditions.
Chemical-Cure Composite Light-Inaccessible Restoration Operational Reliability

Clearfil SC-II: Best-Fit Research & Clinical Applications


Class II Pediatric Restoration with Limited Light Access

Based on the 66.0% clinical acceptability rate documented for Clearfil SC-II in Class II primary molar restorations over 6–74 months [1], this material is indicated for pediatric patients where the proximal box depth and tight inter-proximal contacts limit reliable light penetration. The chemical-cure mechanism eliminates concerns about incomplete polymerization at the gingival floor of deep proximal boxes, and the availability of a dedicated primary-tooth shade set enables aesthetic matching for deciduous dentition without the additional step of shade conversion from permanent-tooth guides.

Non-Antibacterial Negative-Control Matrix for Research

Because Clearfil SC-II has been validated as producing zero inhibitory zone against S. mutans when used as an unmodified base resin [2], it serves as a defined negative-control matrix in studies developing and testing experimental antibacterial composite formulations. Researchers can compound antibacterial fillers (e.g., silver-zeolite, quaternary ammonium compounds) into Clearfil SC-II at known weight percentages (5–50 wt%) and attribute any observed antibacterial activity to the experimental filler rather than to the resin matrix itself.

Restorative Dentistry Without Curing-Light Access

In geriatric home-visit dentistry or humanitarian outreach settings where electricity supply for curing lights is unreliable or where rubber dam isolation is not feasible, Clearfil SC-II's self-curing redox polymerization provides operational reliability that light-cured materials cannot guarantee [3]. The hand-mixing requirement, while less convenient than single-component light-cured alternatives, is offset by the certainty of full chemical set regardless of cavity depth or ambient lighting conditions.

Intra-Radicular Core Build-Up After Post Removal

When metallic post removal leaves a deep, narrow intra-radicular space that cannot be adequately illuminated by a curing light, Clearfil SC-II's chemical-cure mechanism enables reliable resin polymerization throughout the entire preparation depth. The material's low viscosity facilitates flow into the confined canal space, while its shade approximating natural tooth structure allows direct transition to coronal restoration without an opaque core material intermediary [3].

Application
Selection Property
Validation Focus
Class II pediatric restorations with limited light access
Chemical-cure mechanism, low viscosity, pediatric shade sets
Published clinical acceptability rate, restoration retention in primary molars
Non-antibacterial negative-control matrix
Validated zero antibacterial activity, unmodified resin matrix
Inhibitory zone against S. mutans, composite formulation studies
Restorative dentistry without curing-light access
Chemical-cure redox polymerization, light-independent set
Polymerization completeness in deep cavities, operational reliability
Intra-radicular core build-up after post removal
Low viscosity, chemical-cure, shade approximating natural tooth
Flow and polymerization in confined canal spaces, transition to coronal restoration
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